molecular formula C15H21BO2 B1400425 4,4,5,5-Tetramethyl-2-(2-phenylcyclopropyl)-1,3,2-dioxaborolane CAS No. 749885-71-0

4,4,5,5-Tetramethyl-2-(2-phenylcyclopropyl)-1,3,2-dioxaborolane

Cat. No. B1400425
M. Wt: 244.14 g/mol
InChI Key: UANSPBMADSQCLG-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-phenylcyclopropyl)-1,3,2-dioxaborolane, also known as TMPCPD, is a compound belonging to the family of boron-containing heterocyclic compounds. It has a wide range of applications in scientific research and laboratory experiments, and it has been studied extensively in recent years.

Scientific Research Applications

Synthesis and Molecular Applications

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolanes are used in the synthesis of various boronic acid derivatives. For instance, compounds like 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes show inhibitory activity against serine proteases including thrombin, offering insights into potential medical applications (Spencer et al., 2002).
  • Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized for potential use in creating new materials for LCD technology and as intermediates for synthesizing conjugated polyenes (Das et al., 2015).

Chemical Process Development

  • A scalable process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, a key propargylation reagent, has been developed, highlighting the efficiency of continuous-flow and distillation processes in chemical production (Fandrick et al., 2012).

Biologically Active Compounds Synthesis

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolanes serve as building blocks for synthesizing biologically active compounds. An example is their use in developing new synthesis methods for retinoid agonists like disila-bexarotene, which have applications in treating various medical conditions (Büttner et al., 2007).

Electrochemical Studies

  • Studies on the electrochemical properties of sulfur-containing organoboron compounds including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane have led to new insights into their oxidation potential and applications in anodic substitution reactions (Tanigawa et al., 2016).

Nanoparticle Synthesis and Applications

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolanes are utilized in the synthesis of nanoparticles with bright fluorescence emission, useful in applications like detecting H2O2 in living cells (Nie et al., 2020).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenylcyclopropyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-10-12(13)11-8-6-5-7-9-11/h5-9,12-13H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANSPBMADSQCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(2-phenylcyclopropyl)-1,3,2-dioxaborolane

CAS RN

749885-71-0
Record name rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-phenylcyclopropyl]-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4,5,5-Tetramethyl-2-(2-phenylcyclopropyl)-1,3,2-dioxaborolane

Citations

For This Compound
2
Citations
Y Liu, Y Zhou, D Li, H Chen, J Zhao… - Organic Chemistry …, 2019 - pubs.rsc.org
An efficient approach to cyclopropylboronates via iron-catalyzed boration/cyclopropylation of cinnamyl carbonates is developed. The reactions of cinnamyl carbonates and B2pin2 (bis(…
Number of citations: 9 pubs.rsc.org
PB Brondani, H Dudek, JS Reis, MW Fraaije… - Tetrahedron …, 2012 - Elsevier
The enantioselective carbon–boron bond oxidation of several chiral boron-containing compounds by Baeyer-Villiger monooxygenases was evaluated. PAMO and M446G PAMO …
Number of citations: 31 www.sciencedirect.com

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